molecular formula C18H23NO3 B5581979 N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide

N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide

Cat. No.: B5581979
M. Wt: 301.4 g/mol
InChI Key: WYTBYQZYJIGCBO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with an ethoxyphenyl group, a methyl group, and a methylpropyl group

Scientific Research Applications

N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how the compound interacts with biological systems. This could involve binding to specific proteins, inhibiting certain pathways, or other biochemical interactions .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. This information is often available from safety data sheets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The introduction of the ethoxyphenyl, methyl, and methylpropyl groups can be achieved through various substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the carboxamide group can lead to the formation of amines or other reduced products.

    Substitution: The ethoxyphenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Amines and other reduced forms of the carboxamide group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide can be compared with other similar compounds such as:

    N-(2-methoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-2-methyl-5-(2-ethylpropyl)furan-3-carboxamide: Similar structure but with an ethylpropyl group instead of a methylpropyl group.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-5-21-17-9-7-6-8-16(17)19-18(20)15-11-14(10-12(2)3)22-13(15)4/h6-9,11-12H,5,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTBYQZYJIGCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(OC(=C2)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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